Dibasic lead stearate

Beschreibung

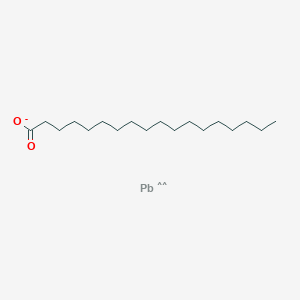

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFRYFLRFLSOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O2Pb- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056189094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(stearato)dilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Engineering for Dibasic Lead Stearate

Fundamental Reaction Pathways

The production of dibasic lead stearate (B1226849) can be achieved through several synthetic routes, primarily involving the reaction of a lead source with stearic acid. The choice of method often depends on factors such as desired purity, cost-effectiveness, and environmental considerations.

A prevalent and modern approach to synthesizing dibasic lead stearate involves the direct reaction of lead(II) oxide (litharge) with stearic acid. patsnap.comjustdial.comindiamart.com This method is favored for its simplicity and reduced environmental impact compared to traditional processes. The reaction is typically carried out in a reactor where the reactants are heated to facilitate the chemical transformation. smolecule.com

The general chemical equation for this reaction is: 2PbO + 2C₁₇H₃₅COOH → 2PbO·Pb(C₁₇H₃₅COO)₂ + H₂O

This process is often referred to as a fusion or direct process. indiamart.com It significantly reduces the amount of wastewater generated, a major drawback of older methods. google.com

Traditional synthesis of this compound involves a two-step process: saponification followed by metathesis (double decomposition). patsnap.compatsnap.com In this method, stearic acid is first saponified with an alkali, such as sodium hydroxide (B78521), to produce sodium stearate. patsnap.com The resulting sodium stearate is then reacted with a soluble lead salt, like lead acetate, to precipitate lead stearate. patsnap.comnbinno.com This is subsequently converted to this compound. patsnap.com

Key differences between the traditional and modern approaches are outlined below:

| Feature | Traditional (Saponification/Metathesis) | Modern (Direct Reaction) |

| Raw Materials | Stearic acid, caustic soda, soluble lead salt patsnap.com | Stearic acid, lead oxide (litharge) patsnap.com |

| Process Complexity | Multi-step process patsnap.com | Single-step reaction google.com |

| Water Consumption | High, requiring 8-10 times the amount of water relative to stearic acid | Significantly lower, with some processes being non-aqueous google.comgoogle.com |

| Wastewater Generation | Produces a large amount of wastewater containing lead and high chemical oxygen demand (COD) patsnap.comgoogle.com | Minimal to no wastewater generation google.com |

| Reaction Time | Generally longer, around 3.0–4.0 hours | Shorter, typically 1.5–2.5 hours |

| Product Yield | Lower, in the range of 85–88% | Higher, between 93–97% |

| Environmental Impact | Higher due to lead-contaminated wastewater | Lower, aligning with green chemistry principles |

Modern direct reaction methods, including non-aqueous catalytic approaches, offer significant advantages in terms of efficiency and environmental friendliness by eliminating the need for water and subsequent wastewater treatment. google.com

Process Optimization and Manufacturing Parameters

The efficiency of this compound synthesis and the quality of the final product are highly dependent on the precise control of several manufacturing parameters.

The molar ratio of the reactants, specifically lead oxide to stearic acid, is a critical factor in determining the composition and purity of the final product. A commonly employed molar ratio is 3:2 of yellow lead (lead oxide) to stearic acid. patsnap.comgoogle.comgoogle.com This specific ratio is crucial for the formation of the dibasic salt structure. Deviations from this ratio can lead to the formation of other lead stearates or an impure product with unreacted starting materials.

Temperature control is paramount for managing the reaction kinetics and ensuring the desired product is formed efficiently. The synthesis is typically conducted at elevated temperatures, generally in the range of 100-120°C. google.com

Initial Reaction: The initial heating phase to bring the reactants to the reaction temperature can last from 0.5 to 1 hour. google.com

Reaction Maintenance: The temperature is then maintained within a specific range, for example, between 100-120°C for a period, followed by a cooling phase to a slightly lower temperature (100-105°C) for an extended reaction time to ensure completion. google.com

Higher temperatures can accelerate the reaction but also carry the risk of thermal degradation of the product. Therefore, precise temperature control throughout the process is essential for optimizing the yield and purity.

To enhance the reaction rate and ensure complete conversion, catalysts and accelerants are often incorporated into the synthesis process.

Promoters/Accelerants: In the direct reaction method, small amounts of water (0.2-2% of the stearic acid content) and a promoter or accelerant (0.2-2% of the stearic acid content) are often added. google.comgoogle.com Common promoters include sodium hydroxide, potassium hydroxide, and triethanolamine. google.com Sodium hydroxide has been reported to increase reaction efficiency by 15–20% compared to other promoters.

Catalytic Non-Aqueous Synthesis: An innovative approach involves the use of fatty acid amides as catalysts in a non-aqueous system. google.com This method not only catalyzes the direct reaction between stearic acid and lead oxide but the catalyst itself can also act as a lubricant in the final product's application, eliminating the need for its separation. google.com This process can be carried out at lower temperatures, between 70°C and 80°C. patsnap.com Other potential catalysts mentioned include acetic acid and magnesium. justia.comjustia.comwikipedia.org

Industrial Scale-Up Considerations and Efficiency Enhancements

The industrial-scale production of this compound involves several methodologies, with a continuous drive towards enhancing efficiency and reducing costs. Key considerations in scaling up production include reaction time, temperature control, energy consumption, and the cost of raw materials and catalysts.

Innovations in manufacturing have led to more efficient processes compared to traditional methods. digitalpress.blog A widely adopted technique involves the direct reaction of yellow lead (lead monoxide) and stearic acid. google.comgoogle.com This process is noted for its simplicity and high efficiency. lead-stearate.com To further enhance production speed and output, promoters or accelerants are added. google.comgoogle.com These promoters, which can include sodium hydroxide, potassium hydroxide, triethanolamine, sodium carbonate, or potassium carbonate, help to accelerate the salification process. google.comgoogle.com The reaction is typically conducted at temperatures between 100-120°C for 0.5 to 1.0 hour, followed by a cooling and extended reaction phase to maximize yield. google.comgoogle.com

A significant advancement in efficiency is the development of a catalytic non-aqueous synthesis method. This process utilizes fatty acid amides as catalysts to directly react stearic acid with lead oxide. This approach offers several advantages over older aqueous-based metathesis (saponification) processes. The reaction times are shorter, and the yields are higher. Furthermore, the residual fatty acid amide catalyst enhances the lubricating properties of the final product, which can reduce the need for additional lubricants in its primary application as a PVC stabilizer.

Table 1: Comparative Analysis of this compound Production Methods

| Parameter | Catalytic Non-Aqueous Method | Traditional Metathesis Method |

| Reaction Time (hours) | 1.5–2.5 | 3.0–4.0 |

| Yield (%) | 93–97 | 85–88 |

| Primary Reactants | Stearic Acid, Lead Oxide | Sodium Stearate, Lead Nitrate lead-stearate.com |

| Catalyst/Promoter | Fatty Acid Amides | Not typically required |

Waste Stream Minimization in Manufacturing Processes

A primary focus in the modern manufacturing of this compound is the minimization of waste streams, particularly lead-contaminated wastewater. Traditional wet methods, such as saponification, are known to generate significant volumes of liquid waste. justia.com In these processes, the use of a catalyst like acetic acid can result in its residue remaining in the reaction medium as a water-soluble salt (e.g., lead acetate), which necessitates further washing and treatment, thereby increasing water usage and creating waste. justia.com

To address this, newer production technologies have been developed to drastically reduce or eliminate liquid effluent. The direct reaction method, which uses only a small quantity of water (0.2–2% of the stearic acid content), significantly cuts down on wastewater. google.comgoogle.com Compared to traditional saponification processes that require 8–10 times the water volume of the stearic acid used, the direct method can reduce wastewater generation by 80–90%. The small amount of water used is subsequently removed from the product via vacuum dewatering. google.comgoogle.com A common industrial practice involves collecting and recycling this wastewater for use in subsequent production batches, further minimizing the environmental footprint. environmentclearance.nic.in

The most advanced approach in terms of waste reduction is the catalytic non-aqueous synthesis. By avoiding the use of aqueous systems entirely, this method generates zero liquid waste. This aligns with green chemistry principles and eliminates the generation of lead-contaminated wastewater, which is a major byproduct of older metathesis methods. This innovation represents a significant step towards more environmentally responsible production of this compound.

Table 2: Waste Generation Comparison in Manufacturing Processes

| Parameter | Catalytic Non-Aqueous Method | Direct Reaction Method | Traditional Metathesis |

| Water Usage ( kg/kg product) | 0 | Low (relative to stearic acid content) google.comgoogle.com | 8–10 |

| Byproduct Generation | None | Minimal | Lead-contaminated wastewater |

Mechanistic Investigations of Dibasic Lead Stearate in Polymer Stabilization

Poly(vinyl chloride) (PVC) Thermal Stabilization Mechanisms

The thermal degradation of PVC is a complex process initiated at temperatures exceeding 160°C, characterized by dehydrochlorination, which leads to the formation of conjugated polyene sequences. uq.edu.aupen2print.org These sequences are responsible for the undesirable discoloration of the polymer and a significant deterioration in its mechanical properties. usm.my Dibasic lead stearate (B1226849) mitigates this degradation through several key mechanisms.

Hydrogen Chloride Scavenging Pathways

A primary function of all primary PVC stabilizers is the scavenging of hydrogen chloride (HCl), a corrosive gas released during the initial stages of PVC degradation. researchgate.net The evolution of HCl is autocatalytic, meaning its presence accelerates further degradation of the polymer. pen2print.org Basic lead compounds like dibasic lead stearate are highly efficient HCl scavengers. baerlocher.com The high lead oxide (PbO) content in the dibasic form is particularly effective at this neutralization. The resulting lead chloride (PbCl₂) is a stable compound that, crucially, does not exert a destabilizing effect on the PVC, thereby preventing the autocatalytic cycle. uq.edu.auusm.my This rapid and effective neutralization of HCl is a cornerstone of its stabilizing action.

Labile Chlorine Atom Replacement Kinetics and Mechanisms

Beyond simple acid scavenging, this compound engages in what is termed "true stabilization". uq.edu.auresearchgate.net The PVC polymer chain contains structural defects, such as tertiary or allylic chlorine atoms, which are significantly less stable than those bonded to secondary carbons. These "labile" chlorines are the primary initiation sites for the "zipper-like" dehydrochlorination reaction. scispace.com this compound functions by replacing these labile chlorine atoms with its more stable stearate groups. scispace.comresearchgate.net This substitution occurs through a reaction between the mobile lead carboxylates and the unstable sites on the PVC chain. By replacing the weak C-Cl bond with a more stable ester linkage, the primary initiation pathway for degradation is effectively blocked. researchgate.netresearchgate.net

Research comparing various stabilizers has shown that this replacement reaction is a key differentiator in performance. While the precise kinetics are complex and depend on formulation specifics, the ability of DBLS to perform this substitution contributes significantly to long-term thermal stability. academicjournals.org Studies have shown that the rate of HCl elimination in PVC stabilized with lead stearate is halved compared to unstabilized PVC. researchgate.net

Inhibition of Polyene Sequence Formation and Discoloration Pathways

The discoloration of PVC, progressing from yellow to brown and eventually black, is a direct visual indicator of degradation and is caused by the formation of long, conjugated polyene sequences (–[CH=CH]n–). usm.mycerist.dz These sequences are chromophoric, absorbing light in the visible spectrum. By executing the mechanisms described above, this compound effectively inhibits the formation and growth of these polyenes.

HCl Scavenging : By neutralizing HCl, it prevents the acid-catalyzed elimination of further HCl molecules from the polymer chain. uq.edu.au

Labile Chlorine Replacement : By substituting the unstable chlorine atoms, it terminates the "unzipping" reaction that creates the conjugated double bonds. researchgate.net

This disruption of the polyene formation process is critical for maintaining the initial color and clarity of the PVC product during high-temperature processing and for its service life. uq.edu.au The stabilizing efficiency of DBLS in this regard has been demonstrated to be superior to several other stabilizers, attributed to its ability to prevent the formation of these color-inducing polyene sequences. academicjournals.org

Role in Oxidative Degradation Mitigation

In the presence of oxygen, the thermal degradation of PVC is accelerated and complicated by thermo-oxidative reactions. pen2print.org The process involves radical mechanisms that lead to chain scission and cross-linking. While primarily known as a thermal stabilizer, this compound also contributes to mitigating oxidative degradation. The phosphite (B83602) component in co-stabilizer systems (like dibasic lead phosphite often used with DBLS) is known to scavenge peroxy radicals. Furthermore, lead stabilizers in general can act as antioxidants, reducing the detrimental effects of atmospheric oxygen on the PVC material. evitachem.com The stabilization mechanism involves interaction with radicals formed during degradation, preventing propagation steps that would otherwise compromise the material's integrity. evitachem.com

Lubrication Mechanisms in Polymer Processing

In addition to its role as a stabilizer, this compound is an effective lubricant in PVC processing, enhancing flow properties and reducing friction during operations like extrusion and calendering. prathammetchem.comguidechem.com

Reduction of Melt Viscosity and Shear Friction

This compound is considered a high-temperature lubricant that functions through both internal and external lubrication mechanisms, although it is predominantly recognized for its external effects. specialchem.comscribd.com

External Lubrication : It forms a lubricating film at the interface between the hot PVC melt and the metal surfaces of processing equipment (e.g., extruder screws and barrels). scribd.com This film reduces friction, which in turn minimizes frictional heat buildup and prevents the polymer from sticking to the machinery. scribd.com

The dual functionality of this compound makes it a highly versatile additive. It allows for higher processing temperatures and production rates without causing premature degradation or equipment fouling. ulprospector.com Torque rheometry studies, which measure the torque required to mix a polymer sample, provide quantitative data on the effect of lubricants. The inclusion of this compound in a PVC formulation can be seen to alter the fusion time and equilibrium torque, indicating a change in melt viscosity and processing characteristics.

Interactive Data Table: Effect of Stabilizers on PVC Thermal Stability

This table summarizes typical performance data for PVC formulations with and without lead stabilizers, as measured by common thermal stability tests.

| Stabilizer System | Congo Red Test (Stability Time @ 180°C, min) | Torque Rheometry (Induction Period, min) | Degradation Onset (TGA, °C) |

| Unstabilized PVC | < 10 | approx. 3 | ~200°C |

| This compound (DBLS) | > 60 | ~8 | ~240°C |

Note: Values are illustrative and can vary based on the specific formulation and test conditions.

Influence on Polymer Flow and Extrusion/Molding Dynamics

This compound (DBLS) serves a dual function as both a heat stabilizer and a lubricant in polymer processing, particularly for polyvinyl chloride (PVC). deutschechemicals.de Its lubricating properties are crucial for influencing the rheological behavior of the polymer melt during high-temperature manufacturing processes like extrusion and molding. justdial.com The compound enhances the flow properties of the PVC resin, reducing friction and facilitating smoother processing. deutschechemicals.degoldsupplier.com

The lubricating action of DBLS is attributed to its molecular structure, which contains a high content of fatty acid. pageplace.de Unlike neutral lead stearate, which is considered a more potent external lubricant but a modest stabilizer, this compound provides a balance of moderate stabilization and superior lubricity. pageplace.de This balance is essential for applications requiring both thermal stability and reduced friction during processing.

The influence of DBLS on polymer flow is contrasted with other additives. For example, while zinc and cadmium stearates can delay plastification and lower extrusion torque, calcium stearate tends to accelerate plastification. pageplace.de The specific lubricating effect of DBLS makes it a key component in optimizing the dynamics of extrusion and molding for rigid PVC applications. goldsupplier.compautai.com.tw

Synergistic Interactions with Co-Stabilizers and Additives

The performance of this compound as a stabilizer is significantly enhanced when used in combination with other additives. These synergistic interactions are critical for developing robust stabilization systems tailored for specific PVC applications, improving thermal stability, weather resistance, and processing characteristics. wsdchemical.comsanowax.com Composite lead salt stabilizers are often created by mixing various lead salts, metal soaps, lubricants, and antioxidants to ensure full dispersion and a multi-faceted stabilization effect. uq.edu.au

Combinatorial Effects with Other Lead-Based Stabilizers (e.g., Tribasic Lead Sulfate (B86663), Dibasic Lead Phosphite)

This compound is frequently used in conjunction with other basic lead salts, such as tribasic lead sulfate (TBLS) and dibasic lead phosphite (DBLP), to create a powerful and balanced stabilizing package. uq.edu.augoogle.com This combination leverages the distinct advantages of each component. wsdchemical.com

With Dibasic Lead Phosphite (DBLP): DBLP provides excellent weather and UV resistance. chembk.com When blended with DBLS, it enhances the lubrication and processing stability of PVC. A combination of DBLP with TBLS and DBLS can improve the weather resistance of the final products. wsdchemical.comulprospector.com The phosphite component complements the HCl-scavenging ability of DBLS by scavenging peroxy radicals, which contributes to improved weathering resistance while maintaining thermal stability.

These combinations allow for the development of dust-free, composite lead salt heat stabilizers where the components are fully dispersed, improving the stabilizer's efficiency and handling. sanowax.com

| Co-Stabilizer | Primary Contribution | Synergistic Outcome with DBLS | Typical Application |

|---|---|---|---|

| Tribasic Lead Sulfate (TBLS) | Excellent heat stability | Enhanced long-term heat stability and lubrication | Rigid PVC pipes (B44673), sheets, injection molding products goldsupplier.comwsdchemical.com |

| Dibasic Lead Phosphite (DBLP) | Excellent weather/UV resistance | Improved processing stability, lubrication, and weatherability wsdchemical.com | Outdoor applications, PVC pipes and films |

Synergy with Metal Soaps (e.g., Calcium Stearate, Zinc Stearate)

The combination of this compound with other metal soaps, particularly calcium stearate and zinc stearate, is a common practice in PVC formulation to achieve a synergistic effect on both stabilization and lubrication. uq.edu.aucjspvc.com

Calcium Stearate (CaSt2): When lead stearate is paired with calcium stearate, they work together to enhance the heat stability of plastic materials. cjspvc.com Calcium stearate can help prevent the initial degradation of the polymer, while the lead stabilizer provides long-term heat resistance. cjspvc.com This combination allows products like PVC pipes to withstand higher temperatures. cjspvc.com It is also noted that in systems with lead stabilizers, calcium stearate can increase the gelation speed. atamanchemicals.com The synergy between Ca-Zn systems and other stabilizers is a well-established principle for creating non-toxic and efficient stabilizer packages. atamanchemicals.com

Zinc Stearate (ZnSt2): Zinc stearate, when combined with calcium stearate and an epoxy compound, shows a synergistic effect that improves thermal stability. atamanchemicals.com While zinc soaps can sometimes lead to "zinc burning" (a rapid, catastrophic degradation), their combination with other stabilizers like lead salts or in Ca/Zn systems mitigates this issue. uq.edu.au The presence of zinc can provide good initial coloring. academicjournals.org

The chemical basis for this synergy lies in the ability of the different metal soaps to form a protective layer on the polymer molecules, preventing degradation from heat and oxygen. cjspvc.com The rheological behavior of metal soaps can be balanced by adjusting lubricant levels in the formulation. pageplace.de

Interplay with Organic Stabilizers and Antioxidants (e.g., Organotins, Phenolic Antioxidants)

This compound also exhibits significant interactions when combined with organic-based stabilizers and antioxidants.

Phenolic Antioxidants: The interaction between this compound and phenolic antioxidants, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, has been the subject of detailed research. researchgate.netresearchgate.net Studies have shown that a reaction can occur between these two compounds in bulk, leading to the formation of a new, highly substituted furan (B31954) structure. researchgate.netresearchgate.netcelement.fr The proposed mechanism involves an initial step that forms a discolored lead(IV) complex with a bis-quinonemethide. researchgate.netresearchgate.net This transformation of the phenolic antioxidant is a critical aspect of the long-term stabilization of polymers, as the reaction products themselves can influence the material's properties and discoloration over time. researchgate.net

| Co-Additive | Observed Interaction/Synergy | Key Research Finding |

|---|---|---|

| Organotin Stabilizers | Allows for significant reduction of lead content while maintaining stabilization efficiency. | Requires balancing the organotin's sulfur sensitivity with the lubricity of DBLS. |

| Phenolic Antioxidants | Chemical reaction occurs between DBLS and the antioxidant. researchgate.netresearchgate.net | Formation of a highly substituted furan product via a lead(IV) complex intermediate. researchgate.netresearchgate.netcelement.fr |

Impact of Layered Double Hydroxides (LDHs) in Stabilizer Systems

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are recognized as effective and environmentally friendly co-stabilizers for PVC. academicjournals.org Their stabilizing mechanism involves the ability to scavenge HCl, replace labile chlorine atoms on the polymer chain, and through electrostatic interactions. academicjournals.org

When incorporated into stabilizer systems, LDHs can exhibit a significant synergistic effect. Research has shown that replacing a fraction of a primary stabilizer, such as lead stearate, with synthetic hydrotalcite increases both the thermal and color stability of PVC. researchgate.net Furthermore, LDHs have been reported to have a synergistic effect with calcium stearate and zinc stearate, which are often used alongside lead stabilizers. academicjournals.org This synergy is attributed to the LDH's ability to react with labile chlorine atoms and prevent the growth of degrading polyene structures. academicjournals.org The use of organically modified LDHs can improve compatibility and dispersion within the polymer matrix, enhancing their effectiveness as part of a comprehensive stabilizer package and potentially reducing the reliance on heavy metal stabilizers. mdpi.com

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Stabilizer Interactions and Degradation Products (e.g., FTIR, NMR)

Spectroscopic methods are crucial for identifying the chemical transformations that dibasic lead stearate (B1226849) and the polymer undergo during processing and degradation.

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool for monitoring the chemical changes in PVC stabilized with dibasic lead stearate. The analysis of FTIR spectra reveals key interactions and the formation of degradation byproducts. iieta.orgtheses-algerie.com

Stabilizer Interaction: The primary role of this compound is to scavenge the hydrogen chloride (HCl) released during the thermal degradation of PVC. This reaction can be tracked using FTIR. uq.edu.auresearchgate.net The disappearance of the carbonyl (C=O) stretch from stearic acid around 1700 cm⁻¹ and the appearance of strong bands in the 450–550 cm⁻¹ region, corresponding to Pb-O stretching modes, confirm the coordination of the stearate to the lead ion. A new peak emerging at approximately 1544 cm⁻¹ is attributed to the formation of lead chloridostearate, an intermediate product of the HCl neutralization reaction. iieta.orgresearchgate.net

Degradation Products: During the degradation process, various carbonyl-containing groups are formed from the oxidation of the polymer chains. iieta.org The formation of stearic acid, resulting from the reaction between the stabilizer and HCl, can be identified by peaks around 1708 cm⁻¹ (dimeric form) and 1750 cm⁻¹ (monomeric form). iieta.org The presence of these peaks indicates the consumption of the lead stearate stabilizer.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the stabilizer and its reaction products. While less commonly cited for routine analysis of this compound in PVC compared to FTIR, NMR can be instrumental in detailed mechanistic studies. researchgate.net For instance, ²⁰⁷Pb NMR could directly probe the chemical environment of the lead atoms, while ¹³C NMR can be used to follow changes in the stearate chains and the polymer backbone. researchgate.netimim.pl Studies have used NMR to characterize the structure of lead carboxylates and to investigate the reaction products formed between phenolic antioxidants and this compound, identifying the formation of highly substituted furans. researchgate.net

Table 1: Key FTIR Bands for Monitoring this compound Interactions in PVC

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~1700 | C=O stretch of free stearic acid | Disappearance indicates stabilizer reaction |

| 1708 and 1750 | C=O stretch of stearic acid (dimeric and monomeric) | Indicates stabilizer consumption and HCl scavenging |

| 1544 | Asymmetric COO⁻ stretch | Formation of lead chloridostearate intermediate |

| 450-550 | Pb-O stretching modes | Confirms coordination to the lead ion |

Thermal Analysis Methodologies for Performance Evaluation (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), Oxidative Induction Time (OIT))

Thermal analysis techniques are fundamental for assessing the performance of this compound as a heat stabilizer.

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability. For PVC stabilized with this compound, TGA curves show that the onset of dehydrochlorination, the primary degradation step of PVC, is shifted to higher temperatures compared to unstabilized PVC. iaea.orgncsu.edu This indicates an effective stabilization. The rate of weight loss is also typically reduced in the presence of the stabilizer. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting behavior. The addition of this compound can influence these properties. cerist.dz More importantly, DSC is used to determine the Oxidative Induction Time (OIT).

Oxidative Induction Time (OIT): OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature. It is a key parameter for evaluating the effectiveness of stabilizers. cerist.dz A longer OIT for PVC formulations containing this compound signifies enhanced stability against oxidation. cerist.dz Studies have shown that the unreacted portion of this compound after processing contributes to the material's OIT, indicating its role in long-term thermal stability. cerist.dz

Table 2: Representative Thermal Analysis Data for PVC with and without this compound

| Analysis Method | Parameter | Unstabilized PVC | PVC with this compound |

|---|---|---|---|

| TGA | Onset of Dehydrochlorination (°C) | ~223-235 | Significantly Higher |

| TGA | Peak Degradation Temperature (°C) | ~281-286 | Increased |

| OIT | Time (minutes) | Shorter | Longer |

Note: Specific values can vary based on the formulation and test conditions.

Rheological Characterization of Polymer Melt Behavior (e.g., Torque Rheometry, Melt Flow Index Measurements)

The processability of PVC is critically dependent on its melt rheology, which is influenced by additives like this compound.

Torque Rheometry: This technique measures the torque required to rotate blades in a heated mixing chamber filled with the polymer. It provides information on fusion characteristics, melt viscosity, and processing stability. This compound, acting as both a stabilizer and a lubricant, affects the fusion time and the equilibrium torque of the PVC compound. Its lubricating properties can reduce friction between PVC particles and between the melt and metal surfaces of the processing equipment, leading to lower torque values and a more stable processing window.

Melt Flow Index (MFI): MFI measures the rate of extrusion of a thermoplastic material through an orifice of a specific diameter under prescribed conditions of temperature and load. While not the primary method for rigid PVC, it can give an indication of the melt viscosity. The lubricating effect of the stearate component in this compound can increase the melt flow, facilitating easier processing.

Quantification of Stabilizer Consumption and Transformation During Processing

Understanding the rate at which this compound is consumed is vital for predicting the service life of a PVC product.

The primary mechanism of consumption is the reaction with HCl. researchgate.net The extent of this reaction can be quantified. IR spectroscopic analysis has shown that during processing, this compound reacts partially, with a portion remaining unreacted in the polymer matrix. theses-algerie.com This unreacted stabilizer is then available to provide protection during subsequent exposure to heat or UV light. theses-algerie.com The concentration of the stabilizer can be monitored over time using techniques like FTIR by tracking the intensity of its characteristic absorption bands. iieta.orgtheses-algerie.com The formation of lead chloride (PbCl₂), the final product of the stabilization reaction, can also be quantified, although it does not have a destabilizing effect on PVC. uq.edu.au

Methodologies for Assessing Long-Term Material Performance (e.g., Accelerated Weathering Studies)

To predict the durability of PVC products stabilized with this compound, accelerated weathering studies are employed. These tests expose the material to intense UV radiation, heat, and moisture in a controlled environment to simulate long-term outdoor exposure.

The performance is assessed by monitoring changes in physical and chemical properties over time:

Color Change: The yellowness index or other color metrics are measured to quantify discoloration, which is a primary indicator of degradation. ncsu.edu this compound is known for providing good color stability. uq.edu.au

Spectroscopic Changes: FTIR analysis is used to track the formation of carbonyl groups and polyene sequences, which are chemical markers of photo-oxidation and dehydrochlorination. theses-algerie.comncsu.eduresearchgate.net

Thermal Stability: The residual thermal stability of the weathered samples can be assessed using techniques like OIT to determine how much of the stabilizer's effectiveness remains. cerist.dzresearchgate.net Studies have shown that the remaining concentration of this compound after processing is consumed during UV exposure, impacting the rate of formation of oxidation products. theses-algerie.com

These comprehensive analytical approaches provide a detailed picture of how this compound functions, allowing for the optimization of PVC formulations for specific performance requirements.

Applications and Performance Engineering in Material Science

Poly(vinyl chloride) (PVC) Formulations

Dibasic lead stearate (B1226849) serves a dual function as both a heat stabilizer and a lubricant in PVC formulations. nbinno.com This dual-action is crucial during the high-temperature processing of PVC, where it prevents thermal degradation and ensures a smoother manufacturing process. nbinno.com It effectively neutralizes hydrogen chloride (HCl), a corrosive gas released during PVC degradation, thereby preventing an autocatalytic breakdown of the polymer. nbinno.com

In the manufacturing of rigid PVC products such as pipes (B44673), profiles, sheets, and flooring, dibasic lead stearate is a key additive for enhancing thermal stability and processability. nbinno.comtradeindia.com Its lubricating properties reduce friction between PVC particles and processing equipment, leading to a more efficient extrusion process and a better surface finish on the final products. nbinno.com For these applications, DBLS is often used in conjunction with other lead-based stabilizers like tribasic lead sulfate (B86663) (TBLS) to achieve optimal performance. wsdchemical.comprathammetchem.com The use of DBLS contributes to the durability and weather resistance of rigid PVC products intended for outdoor use. mittalpigments.com

Key Functions of DBLS in Rigid PVC:

| Feature | Description |

| Heat Stabilization | Prevents degradation at high processing temperatures. renolindia.com |

| Lubrication | Facilitates smooth processing and improves surface quality. goldstab.com |

| Durability | Enhances the long-term performance and weatherability of the final product. datahorizzonresearch.com |

This compound is also integral to the production of flexible PVC items like cable insulation and films. nbinno.com In the wire and cable industry, it imparts excellent electrical insulation properties and ensures the longevity and safety of the products. nbinno.comnbinno.com Its role as a lubricant is vital in the manufacturing of thin films, where a smooth surface and consistent thickness are paramount. goldstab.com For flexible applications, DBLS is sometimes used with other stabilizers such as dibasic lead phthalate, which is compatible with plasticizers. goldstab.com

Performance Advantages of DBLS in Flexible PVC:

| Application | Benefit |

| Cable Insulation | Provides superior electrical insulation and thermal stability. nbinno.comtradeindia.comgmtechnochem.com |

| Films and Sheets | Acts as a lubricant for a smooth finish and consistent processing. goldstab.com |

The performance of this compound in PVC formulations is highly dependent on its loading level and its combination with other additives. Research has shown that varying the amounts of DBLS can affect the fusion properties of rigid PVC. epa.gov It is often blended with other lead stabilizers like tribasic lead sulfate (TBLS) and dibasic lead phosphite (B83602) (DBLP) to create a synergistic effect that enhances both thermal stability and weather resistance. wsdchemical.comnbinno.com For instance, combining DBLS with DBLP can improve the UV resistance of the final product. The optimization of these blends allows manufacturers to tailor the properties of the PVC compound to meet specific performance requirements for various applications. nbinno.com Dust-free composite lead salt heat stabilizers have been developed to improve dispersion and reduce the required dosage. sanowax.com

Role in Rubber Compounding and Processing Aids

In the rubber industry, this compound functions as a valuable processing aid and stabilizer. justdial.comguidechem.com It improves the processability of rubber compounds and enhances their mechanical properties. justdial.com It can also act as a mold release agent, preventing the rubber from sticking to molds during processing. indiamart.comindiamart.com

Functions in Lubricant Formulations (e.g., Extreme Pressure Lubricants, Greases)

This compound is utilized as an additive in certain lubricant formulations, particularly in extreme pressure (EP) lubricants and greases. nbinno.comguidechem.com In these applications, it helps to prevent metal-to-metal contact under high-load conditions. lubrication.expert When added to greases, it can improve their water resistance and mechanical stability. indiamart.comindiamart.com Its lubricating properties are beneficial for manufacturing various lubricating greases and oils suitable for high-temperature and high-pressure conditions. xiongfa-tech.com

Integration into Electrical and Electronic Insulating Materials

This compound is a significant additive in the formulation of insulating materials, particularly for electrical and electronic applications. Its primary role is as a heat stabilizer in polyvinyl chloride (PVC) compounds, which are extensively used for cable insulation and sheathing. The integration of this compound into these materials enhances their performance and longevity, especially under thermal stress.

When PVC is processed at high temperatures or exposed to heat during its service life, it can undergo thermal degradation, releasing hydrochloric acid (HCl). This process can compromise the material's insulating properties. This compound acts as an efficient HCl scavenger, neutralizing the acid and thereby preventing the autocatalytic degradation of the polymer. The resulting by-product, lead chloride (PbCl₂), is a stable compound that is neither hygroscopic nor soluble in water. goldstab.comkanademy.com This is a crucial attribute for electrical insulating materials, as the absence of water-absorbing by-products helps to maintain high volume resistivity and other critical electrical properties, even in humid environments. goldstab.com

The excellent electrical insulation and water-proof properties of PVC compounds containing this compound make them suitable for a variety of demanding applications. wsdchemical.com In the wire and cable industry, this compound contributes to achieving the required safety and performance standards by ensuring reliable and long-lasting electrical insulation. nbinno.com

Research Findings on Electrical Performance

Research comparing lead-based stabilizers with non-lead alternatives has highlighted the effectiveness of formulations containing this compound in maintaining desirable electrical characteristics. For instance, studies have shown that PVC compounds stabilized with a combination of this compound and tribasic lead sulfate exhibit high volume resistivity. furukawa.co.jp While specific numerical values for electrical properties can vary depending on the complete formulation of the PVC compound, the use of lead-based stabilizers like this compound has historically been a benchmark for performance in these applications. nbinno.com

The lubricating properties of this compound also play a role in the manufacturing of insulating materials, facilitating smoother processing and improved surface finish of the final products. nbinno.com It is often used in conjunction with other lead stabilizers, such as tribasic lead sulfate and dibasic lead phosphite, to create a synergistic effect that optimizes both thermal stability and processing characteristics. wsdchemical.com

Table 1: Volume Resistivity of Lead-Stabilized PVC Insulation

| Property | Typical Value Range | Test Conditions |

| Volume Resistivity | > 5 x 10¹³ Ω·cm | at 30°C |

This table illustrates the high volume resistivity characteristic of lead-stabilized PVC, a critical factor for effective electrical insulation. Data is based on comparative studies between lead and non-lead stabilizers. furukawa.co.jp

Table 2: Dielectric Properties of PVC Insulation

| Property | Typical Value Range |

| Dielectric Constant | 3.0 - 4.0 |

| Dissipation Factor | 0.01 - 0.02 |

This table provides typical values for the dielectric constant and dissipation factor for PVC used in electrical insulation. Polar polymers like PVC generally exhibit moderate dielectric properties.

Environmental Research and Regulatory Landscape Dynamics

Research on Environmental Fate and Degradation Pathways

Research into the environmental impact of dibasic lead stearate (B1226849) focuses on its potential to release lead into the environment and the biodegradability of its components. The primary concern is the eventual fate of the lead cation and its bioavailability.

When incorporated into polymer matrices like Polyvinyl Chloride (PVC), dibasic lead stearate is not permanently inert. Studies have shown that lead can be released from these materials over their lifecycle. A 2016 study by the European Chemicals Agency (ECHA) highlighted that the release of lead from PVC articles containing lead stabilizers contributes to human exposure reach24h.com. The principal environmental issue is the potential for these products to release bioavailable forms of ionic lead, which are known to be very toxic to aquatic organisms industrialchemicals.gov.au.

Products manufactured with lead-based stabilizers, such as PVC pipes (B44673) and other construction materials, often have long service lives. labanalysis.itopewax.com However, at the end of their life, they frequently end up in landfills where environmental factors can cause the lead to leach out. opewax.comcjspvc.com This process can lead to the contamination of surrounding soil and groundwater, reintroducing the heavy metal into the ecosystem. labanalysis.itopewax.comcjspvc.com The leaching process can be exacerbated in particular conditions, such as hot and acidic environments tldvietnam.com.

The degradation of this compound involves the breakdown of its organic and inorganic components. While lead itself is a persistent element, the stearate (a carboxylate) portion of the molecule shows potential for biodegradation. Research on lead stearate has identified degradation products such as lead dipalmitate and lead myristate, indicating that the aliphatic chains can undergo a degree of biodegradation industrialchemicals.gov.au. As the fatty acid chain shortens, the resulting lead salts tend to become more soluble industrialchemicals.gov.au.

Interactive Table: Research Findings on Environmental Fate and Degradation

| Research Area | Key Finding | Significance | Source(s) |

|---|---|---|---|

| Lead Release | Lead leaches from PVC products stabilized with lead compounds over their lifecycle. | Contributes to environmental lead contamination of soil and water. | reach24h.comopewax.comcjspvc.comtldvietnam.com |

| Primary Hazard | The main environmental concern is the release of bioavailable ionic lead. | Ionic lead is highly toxic to aquatic life. | industrialchemicals.gov.au |

| Biodegradation | The aliphatic (stearate) chains of lead stearate show evidence of biodegradation. | The organic part of the molecule can break down in the environment. | industrialchemicals.gov.au |

| Analogue Study | A related lead carboxylate showed 98% degradation in 28 days. | Indicates high potential for the biodegradation of the fatty acid component. | industrialchemicals.gov.auindustrialchemicals.gov.au |

Regulatory Frameworks and Their Influence on Research and Development

A robust global regulatory landscape has emerged in response to the environmental and health risks associated with lead. These frameworks are a primary driver for innovation and the phasing out of lead-based compounds in many applications. opewax.comepicos.com

The European Union has been at the forefront of regulating lead compounds. Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, the EU has amended Annex XVII to restrict the use of lead and its compounds in PVC articles. reach24h.comlabanalysis.itila-reach.org Effective from November 29, 2024, these articles cannot be placed on the market if the concentration of lead is equal to or greater than 0.1% by weight of the PVC material. reach24h.comtuv.com This restriction includes certain derogations for recovered PVC materials to support circular economy goals, allowing higher lead concentrations in specific recycled products for a limited time reach24h.comlabanalysis.it.

This trend is not isolated to Europe. Globally, there is a significant movement toward phasing out hazardous substances. basel.int India, for instance, introduced regulations in 2019 to limit lead migration from PVC pipes platinumindustriesltd.com. These specific regulations are part of a broader pattern of phasing out lead, following successful global campaigns to eliminate lead in paint and fuel. clariant.comunep.org The ongoing development of an international legally binding instrument on plastic pollution further signals a global move toward phasing out chemicals of concern in plastics plasticseurope.org.

Regulatory pressures and growing environmental awareness have compelled the chemical industry to invest heavily in research and development for safer, sustainable alternatives to lead-based stabilizers. pe100plus.commarkwideresearch.comnbinno.com This has led to the successful development and adoption of lead-free stabilizer systems. pe100plus.com

The most prominent alternatives that have emerged are calcium-based systems, particularly Calcium-Zinc (Ca/Zn) and other calcium-organic stabilizers. opewax.compe100plus.comrewachem.com These alternatives are designed to provide comparable or improved performance in terms of thermal stability and weather resistance without the health and environmental risks associated with lead. opewax.comrewachem.comrewachem.com The transition to these lead-free options has been significant, with Europe having almost completely eliminated lead from primary PVC stabilization pe100plus.com.

Interactive Table: Common Sustainable Alternatives to Lead Stabilizers

| Alternative Stabilizer | Type | Key Characteristics | Source(s) |

|---|---|---|---|

| Calcium-Zinc (Ca/Zn) Stabilizers | Metallic Salt Mixture | Most popular lead-free alternative; excellent thermal stability and weather resistance; environmentally friendly. | opewax.compe100plus.comrewachem.compishrochem.com |

| Calcium-Organic Stabilizers | Metallic Salt Mixture | A primary replacement technology in Europe; based on organic chemistry and calcium carboxylates. | platinumindustriesltd.compe100plus.com |

| Organotin Stabilizers | Organometallic | Used for rigid PVC applications like pipes; offers good color stability. Faces its own regulatory scrutiny. | pe100plus.compishrochem.com |

| Organic-Based Stabilizers | Metal-free | Based on compounds like fatty acids; can be biodegradable with minimal leaching risk. | opewax.com |

The regulation of this compound is underpinned by systematic environmental risk assessment methodologies. Regulatory bodies like the ECHA conduct comprehensive studies to evaluate the potential for harm. For instance, the ECHA's 2016 study on lead release from PVC was a critical piece of evidence supporting the REACH restriction reach24h.com.

In Australia, the IMAP (Inventory Multi-tiered Assessment and Prioritisation) framework has been used to assess the environmental risks of lead soaps. industrialchemicals.gov.au This framework focuses on the potential of these chemicals to release ionic lead into the environment as the primary endpoint for risk industrialchemicals.gov.au. Such assessments often employ a "read-across" approach, where toxicological and environmental fate data from a well-studied chemical, like lead bis(2-ethylhexanoate), are used to infer the properties of a group of related substances, such as other lead carboxylates industrialchemicals.gov.auindustrialchemicals.gov.au. Once risks are identified, they are communicated globally using standardized systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which classifies this compound as very toxic to aquatic life with long-lasting effects lookchem.com.

Future Research Directions and Innovations

Development of Next-Generation DBLS Formulations for Specific Industrial Needs

The future of DBLS lies in the creation of highly specialized formulations tailored to the unique demands of various industries. While it has long been a crucial heat stabilizer and lubricant for Polyvinyl Chloride (PVC), current research is exploring novel compositions to optimize its performance in specific applications. justdial.comopewax.com

Key areas of development include:

Enhanced Thermal Stability: For high-temperature processing applications, new DBLS formulations are being engineered to provide superior heat stability, preventing polymer degradation and extending the lifespan of the final product. justdial.comnbinno.com This is particularly relevant for durable goods in the construction and automotive sectors. datahorizzonresearch.com

Improved Lubricity: Research is focused on modifying the lubricating properties of DBLS to reduce friction more effectively during extrusion and molding processes. opewax.com This not only improves manufacturing efficiency but also enhances the surface finish of plastic products.

Synergistic Blends: A significant trend is the development of "one-pack" stabilizer systems that combine DBLS with other additives like calcium stearate (B1226849), other lead stabilizers, and lubricants. plastemart.com These composite materials offer a balanced performance profile, addressing multiple processing requirements in a single, easy-to-handle form. For instance, combining DBLS with dibasic lead phosphite (B83602) can improve weathering resistance.

Eco-Friendly Options: In response to environmental regulations, companies are introducing DBLS products with lower lead content that comply with international standards, such as those set by the European Union. datahorizzonresearch.com

Recent innovations in this area include new DBLS formulations that enhance the stability of PVC products in high-temperature environments and eco-friendly versions with reduced lead content. datahorizzonresearch.com

Advanced Computational Modeling of Stabilization Mechanisms

Computational modeling is emerging as a powerful tool for understanding the complex chemical interactions involved in polymer stabilization. By simulating the behavior of DBLS at the molecular level, researchers can gain insights that are difficult to obtain through traditional experimental methods alone.

Current computational approaches include:

Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods are used to predict the properties and behavior of DBLS and its interaction with PVC chains. researchgate.net This can help in understanding the fundamental mechanisms of heat stabilization.

Quantitative Structure-Property Relationship (QSPR): QSPR models can establish a mathematical relationship between the chemical structure of a stabilizer and its performance, enabling the design of more effective DBLS formulations. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can analyze large datasets from experiments to identify patterns and predict the performance of new DBLS formulations, accelerating the development process. researchgate.net

These computational tools are expected to shorten development timelines and reduce costs associated with formulation design. researchgate.net

Integration with Emerging Polymer Technologies

As new polymers and polymer composites are developed, there is a need to ensure compatibility and effective stabilization. Research in this area focuses on integrating DBLS with these advanced materials.

Future directions include:

Polymer Blends and Alloys: Investigating the performance of DBLS in new polymer blends to ensure it provides adequate thermal stability without negatively impacting the desired properties of the blend.

Nanocomposites: Exploring the use of DBLS in polymer nanocomposites, where the high surface area of nanoparticles can present unique stabilization challenges.

Bio-Based Polymers: While a challenging area due to the different degradation pathways of biopolymers, research may explore the potential for specialized DBLS formulations in certain durable bio-based polymer applications.

The versatility of DBLS makes it a candidate for use in a variety of polymer systems beyond traditional PVC. justdial.com

Life Cycle Assessment Methodologies for DBLS-Containing Materials

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life disposal or recycling. lifecycleinitiative.orghhc.earth For materials containing DBLS, LCA provides a framework for identifying and mitigating potential environmental and health risks.

The application of LCA to DBLS-containing materials involves:

Standardized Methodologies: Utilizing internationally recognized standards like ISO 14040 and ISO 14044 to ensure consistency and comparability of results. hhc.earth

Impact Categories: Assessing a wide range of environmental impacts, including toxicity to aquatic life, which is a significant concern for lead compounds. industrialchemicals.gov.auguidechem.com

Circular Footprint Formula (CFF): Applying specialized formulas like the CFF to account for the benefits and burdens of recycling and the use of secondary materials. esu-services.ch

LCA studies are crucial for informing sustainable decision-making and for developing strategies to improve the environmental profile of DBLS-containing products. lifecycleinitiative.orguel.ac.uk

Strategies for Circular Economy Integration and Recycling Impact

The transition to a circular economy, which aims to minimize waste and maximize resource use, presents both challenges and opportunities for materials containing DBLS. researchgate.netchemiehoch3.de

Key strategies for integrating DBLS into a circular economy include:

Designing for Recyclability: Developing PVC products with DBLS that can be more easily recycled at the end of their life. This includes considering the compatibility of the stabilizer with recycling processes.

Improving Recycling Technologies: Investing in advanced recycling technologies that can effectively separate and recover PVC from complex waste streams.

Closed-Loop Recycling: Creating systems where recycled PVC containing DBLS can be used to manufacture new products, reducing the need for virgin materials. researchgate.net

The long service life of many PVC products that use lead stabilizers, such as pipes (B44673) and cables, makes their recyclability an important consideration for a circular economy. baerlocher.com The development of "one-pack" systems can also contribute to safer handling and potentially easier recycling. plastemart.com

Q & A

Q. Advanced Experimental Design :

- Torque rheometry : Measure fusion time, induction period, and rheological stability. For example, DLS extends the induction period by 266.6% compared to unstabilized PVC, with a rheological stability period of 8 minutes .

- Congo Red test : Quantify dehydrochlorination time at 180°C. DLS increases stability from <10 min (unstabilized PVC) to >60 min .

- DSC/TGA : Analyze degradation onset temperature and weight loss. DLS shifts PVC degradation onset by ~40°C due to delayed HCl evolution .

Why do contradictions exist in reported stabilization activity rankings of lead-based stabilizers, and how can these discrepancies be resolved?

Data Contradiction Analysis :

Conflicting rankings (e.g., DLS vs. tribasic lead sulfate) arise from:

- Test methodology : Induction period metrics (torque rheometry) favor DLS, while Congo Red tests prioritize HCl scavengers like tribasic lead sulfate .

- Formulation synergy : DLS performs better in systems requiring lubrication, whereas tribasic lead sulfate excels in rigid PVC .

Resolution requires standardized testing protocols (e.g., ISO 305:2019) and explicit reporting of PVC matrix composition .

What synergistic effects are observed when combining DLS with other stabilizers, and how are these optimized?

Q. Advanced Research Focus :

- DLS + dibasic lead phosphite : A 1:2 ratio improves weathering resistance while maintaining thermal stability. The phosphite component scavenges peroxy radicals, complementing DLS’s HCl neutralization .

- DLS + organotin stabilizers : Synergy reduces lead content by 50% while retaining stabilization efficiency. Optimization requires balancing organotin’s sulfur sensitivity with DLS’s lubricity .

Experimental optimization uses factorial design (e.g., Taguchi method) to assess interactions between stabilizers, plasticizers, and fillers .

What analytical techniques are critical for characterizing DLS’s degradation byproducts in environmental or toxicological studies?

Q. Methodological Answer :

- ICP-MS : Quantifies lead leaching under simulated environmental conditions (e.g., pH 4–9). DLS shows minimal solubility (<0.1 ppm Pb in water) .

- GC-MS : Identifies organic byproducts like stearic acid and chlorinated hydrocarbons from PVC-DLS systems .

- XPS : Confirms surface oxidation states of lead (Pb<sup>2+</sup> vs. Pb<sup>4+</sup>) during thermal aging .

How do molecular structure variations (e.g., dibasic vs. neutral lead stearate) impact stabilization performance?

Q. Basic Research Focus :

- Dibasic form (2PbO·Pb(stearate)2) : Higher PbO content enhances HCl scavenging but reduces compatibility with polar PVC matrices .

- Neutral form (Pb(stearate)2) : Better lubricity but inferior stabilization due to lack of reactive PbO .

Structural differences are confirmed via XRD (peaks at 2θ = 28.5° for dibasic vs. 24.3° for neutral) .

What safety protocols are essential for handling DLS in laboratory settings?

Q. Methodological Answer :

- Containment : Use gloveboxes or fume hoods to avoid inhalation of lead-containing dust (TLV: 0.05 mg/m<sup>3</sup>) .

- Waste disposal : Acid digestion (HNO3/H2O2) converts DLS to soluble Pb(NO3)2 for ICP-MS quantification before disposal .

- Regulatory compliance : DLS is listed under EU REACH Annex XVII (entry 63) and NJ.A.C. 7:1E as a hazardous substance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.